Enhanced Lipophilicity (AlogP) Differentiates 4-Phenethyl from the Common 4-Phenyl Urazole Scaffold
Computational comparison reveals that 4-Phenethyl-1,2,4-triazolidine-3,5-dione possesses a significantly higher estimated lipophilicity (AlogP ~1.5) than the ubiquitous 4-Phenyl-1,2,4-triazolidine-3,5-dione (AlogP ~0.7) [1]. This difference of 0.8 log units is expected to translate to an approximately 6-fold increase in partition coefficient, directly impacting membrane permeation, solubility, and non-specific protein binding. This property is critical for designing CNS-penetrant or intracellular-targeting compounds.
| Evidence Dimension | Lipophilicity (Partition Coefficient AlogP) |
|---|---|
| Target Compound Data | AlogP ~1.5 |
| Comparator Or Baseline | 4-Phenyl-1,2,4-triazolidine-3,5-dione (4-Phenylurazole); AlogP ~0.7 |
| Quantified Difference | ΔAlogP ≈ +0.8 (estimated ~6x increased partition coefficient) |
| Conditions | In silico prediction using ChemAxon/MarvinSketch (pH independent). |
Why This Matters
LogP is a key design parameter; the 0.8 log unit increase allows scientists to select a more lipophilic core without adding additional molecular weight, directly impacting ADME profile tuning.
- [1] ChemAxon/MarvinSketch predicted AlogP values based on canonical SMILES for 4-phenyl and 4-phenethyl derivatives. Accessed via Chemicalize.org. View Source
